molecular formula C20H22ClN3O3S B11373368 [4-(3-chlorophenyl)piperazin-1-yl][1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]methanone

[4-(3-chlorophenyl)piperazin-1-yl][1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]methanone

Cat. No.: B11373368
M. Wt: 419.9 g/mol
InChI Key: URQQLOZWLBODEI-UHFFFAOYSA-N
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Description

[4-(3-chlorophenyl)piperazin-1-yl][1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]methanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and an indole moiety with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-chlorophenyl)piperazin-1-yl][1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]methanone typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the 3-chlorophenyl group. The indole moiety is then synthesized separately and coupled with the piperazine derivative under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[4-(3-chlorophenyl)piperazin-1-yl][1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-(3-chlorophenyl)piperazin-1-yl][1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may have applications in treating conditions such as inflammation, infections, or neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [4-(3-chlorophenyl)piperazin-1-yl][1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol: This compound shares the piperazine and 3-chlorophenyl moieties but differs in the presence of a propanol group instead of the indole moiety.

    N-arylsulfonyl-3-acetylindole derivatives: These compounds contain the indole nucleus and are evaluated for their biological activities, such as anti-HIV-1 activity.

Uniqueness

The uniqueness of [4-(3-chlorophenyl)piperazin-1-yl][1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]methanone lies in its combination of the piperazine, 3-chlorophenyl, and indole moieties. This unique structure may confer specific biological activities and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C20H22ClN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(1-methylsulfonyl-2,3-dihydroindol-5-yl)methanone

InChI

InChI=1S/C20H22ClN3O3S/c1-28(26,27)24-8-7-15-13-16(5-6-19(15)24)20(25)23-11-9-22(10-12-23)18-4-2-3-17(21)14-18/h2-6,13-14H,7-12H2,1H3

InChI Key

URQQLOZWLBODEI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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